molecular formula C14H25NO3 B4198920 5-(cyclohexylamino)-2-isopropyl-5-oxopentanoic acid

5-(cyclohexylamino)-2-isopropyl-5-oxopentanoic acid

Cat. No. B4198920
M. Wt: 255.35 g/mol
InChI Key: SEHXCOTYDLTHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclohexylamino)-2-isopropyl-5-oxopentanoic acid, commonly known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of NMDA receptor antagonists and has been found to exhibit neuroprotective effects in various preclinical models of neurodegenerative diseases.

Mechanism of Action

CPI-1189 acts as an NMDA receptor antagonist and inhibits the excessive activation of the NMDA receptor, which is responsible for the excitotoxicity caused by glutamate release. CPI-1189 also has antioxidant properties, which help in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
CPI-1189 has been found to exhibit various biochemical and physiological effects in preclinical models. It reduces the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increases the levels of anti-inflammatory cytokines, such as IL-10. CPI-1189 also increases the levels of brain-derived neurotrophic factor (BDNF), which is responsible for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPI-1189 is its neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases. However, the limitations of CPI-1189 include its low solubility in water, which makes it difficult to administer in vivo. Moreover, the pharmacokinetic properties of CPI-1189 are not well understood, which limits its clinical translation.

Future Directions

The potential therapeutic applications of CPI-1189 have generated significant interest in the scientific community. Future research should focus on improving the pharmacokinetic properties of CPI-1189, such as its solubility and bioavailability, to facilitate its clinical translation. Moreover, the efficacy of CPI-1189 should be evaluated in various preclinical and clinical models of neurodegenerative diseases to determine its safety and efficacy. Additionally, the mechanism of action of CPI-1189 should be further elucidated to identify potential targets for drug development.

Scientific Research Applications

CPI-1189 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical models, CPI-1189 has been found to exhibit neuroprotective effects by reducing the excitotoxicity caused by excessive glutamate release and oxidative stress. CPI-1189 has also been found to improve cognitive function and memory in animal models.

properties

IUPAC Name

5-(cyclohexylamino)-5-oxo-2-propan-2-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-10(2)12(14(17)18)8-9-13(16)15-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHXCOTYDLTHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)NC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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